molecular formula C7H13NO3 B3081629 (S)-2-Morpholin-4-yl-propionic acid CAS No. 110582-65-5

(S)-2-Morpholin-4-yl-propionic acid

Cat. No.: B3081629
CAS No.: 110582-65-5
M. Wt: 159.18 g/mol
InChI Key: WEJKUVSYIGOBAR-LURJTMIESA-N
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Description

(S)-2-Morpholin-4-yl-propionic acid is a chiral compound that features a morpholine ring attached to a propionic acid moiety

Scientific Research Applications

(S)-2-Morpholin-4-yl-propionic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems at the molecular level .

Safety and Hazards

Information about the safety and hazards associated with a compound can be found in its Material Safety Data Sheet (MSDS). This includes information on toxicity, flammability, reactivity, safe handling and storage procedures, and first-aid measures .

Future Directions

This involves discussing potential applications and areas of research involving the compound. It could include potential uses of the compound in various industries, its role in scientific research, and how it might be used in the development of new technologies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Morpholin-4-yl-propionic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as morpholine and a suitable chiral precursor.

    Formation of the Intermediate: The morpholine is reacted with a chiral precursor under controlled conditions to form an intermediate compound.

    Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Morpholin-4-yl-propionic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Morpholin-4-yl-propionic acid: The enantiomer of (S)-2-Morpholin-4-yl-propionic acid, with different stereochemistry.

    2-Morpholin-4-yl-acetic acid: A structurally similar compound with an acetic acid moiety instead of propionic acid.

    2-Morpholin-4-yl-butyric acid: Another analog with a butyric acid moiety.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

(2S)-2-morpholin-4-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJKUVSYIGOBAR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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